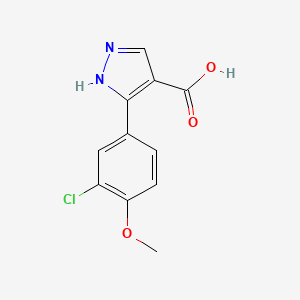![molecular formula C15H15ClN2O B3032288 Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- CAS No. 138111-35-0](/img/structure/B3032288.png)
Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-
Overview
Description
Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- is a useful research compound. Its molecular formula is C15H15ClN2O and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytokinin Activity : Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, demonstrate cytokinin activity, which is vital for plant growth and development. These compounds have been tested for their ability to promote cell division in tobacco callus bioassays (Takahashi et al., 1978).
Synthesis and Catalysis : Research shows that urea derivatives can be synthesized through catalytic processes. For instance, N,N-Diarylureas were obtained from nitroarenes and aminoarenes under carbon monoxide in the presence of dichlorobis(triphenylphosphine)platinum(II) (Tsuji et al., 1985).
Polymerization Initiators : Certain N-aryl-N'-pyridyl ureas have been used as initiators in the ring-opening polymerization of epoxides. These compounds' effectiveness is influenced by the electron density of the aromatic ring, which affects the polymerization process (Makiuchi et al., 2015).
Inhibitors in Biochemistry : Urea derivatives have been investigated for their enzyme inhibition properties, particularly in relation to α-chymotrypsin, a key enzyme. The position and nature of substituents on the urea moiety significantly affect the inhibitory activity (Perveen et al., 2014).
Corrosion Inhibition : In industrial chemistry, certain urea derivatives, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, have been studied for their potential as corrosion inhibitors in acidic solutions, protecting materials like mild steel (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis Studies : Research has also focused on the photodegradation and hydrolysis of substituted urea pesticides in water, contributing to understanding their environmental impact and degradation processes (Gatidou & Iatrou, 2011).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-6-8-13(9-7-11)18-15(19)17-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJWEQGHQGALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352486 | |
| Record name | Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138111-35-0 | |
| Record name | Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


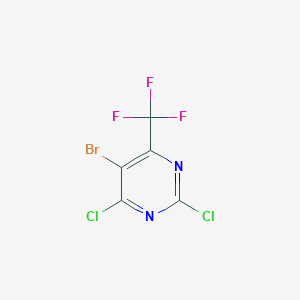

![4-[3-(4-hydroxyphenyl)phenyl]phenol](/img/structure/B3032208.png)
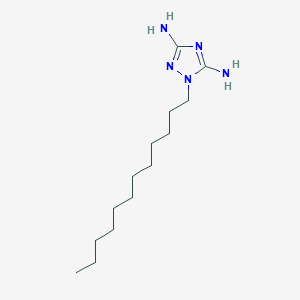
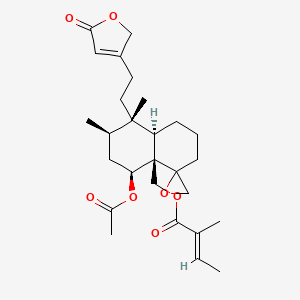

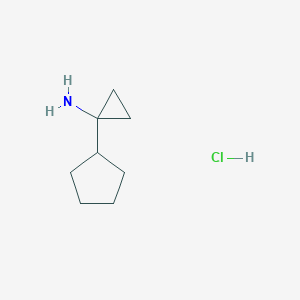
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)
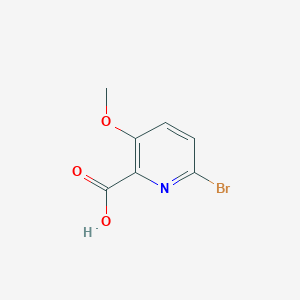

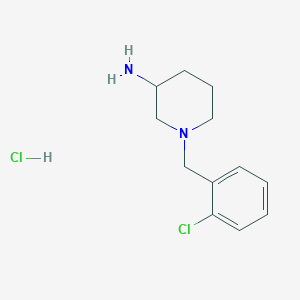
![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)
